4-(Benzyloxy)-1h-indazole

Overview

Description

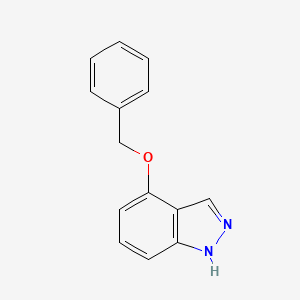

4-(Benzyloxy)-1h-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The structure of this compound consists of an indazole core with a benzyloxy group attached to the fourth position. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1h-indazole typically involves the reaction of 4-hydroxyindazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1h-indazole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Benzyloxy group converts to benzaldehyde or benzoic acid.

Reduction: Benzyloxy group converts to benzyl group.

Substitution: Introduction of halogens, nitro groups, or other substituents on the indazole ring.

Scientific Research Applications

4-(Benzyloxy)-1h-indazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1h-indazole involves its interaction with specific molecular targets in biological systems. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The indazole core can interact with various biological pathways, influencing processes such as cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- 4-(Benzyloxy)benzyl chloride

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)phenol

Uniqueness

4-(Benzyloxy)-1h-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the benzyloxy group further enhances its reactivity and potential applications in various fields. Compared to similar compounds, this compound offers a versatile platform for chemical modifications and biological studies.

Biological Activity

4-(Benzyloxy)-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a benzyloxy group at the 4-position of the indazole ring, which influences its chemical reactivity and biological interactions. The synthesis of this compound typically involves cyclization methods using hydrazides or hydrazones with various starting materials, such as 1,2-diketones or aldehydes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its role as an inhibitor of key enzyme systems. Notably, derivatives of indazole compounds have shown potential as inhibitors for:

- Monoamine oxidase B (MAO-B) : Relevant in neuropharmacology.

- Nitric oxide synthase (NOS) : Important for cardiovascular research.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in neurotransmitter regulation.

- Receptor interaction : Potential interactions with various receptors influencing cellular signaling pathways.

Table 1: Biological Activities of this compound Derivatives

Note : TBD indicates that specific IC50 values are still under investigation.

In Vitro Studies

Recent studies have demonstrated the potential neuroprotective effects of indazole derivatives, including this compound. For instance, certain derivatives showed low neurotoxicity against human neuroblastoma cell lines (SH-SY5Y) and were capable of penetrating the blood-brain barrier (BBB) . These findings suggest that compounds derived from indazole may be promising candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the indazole core significantly affect biological activity. The presence of the benzyloxy group at position four enhances certain interactions compared to other derivatives lacking this substitution.

Table 2: Comparison of Indazole Derivatives

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy substitution | MAO-B inhibitor |

| 5-Nitro-1H-indazole | Nitro group at position five | Stronger anti-inflammatory effects |

| 3-(Benzyloxy)-5-nitro-1H-indazole | Combination of benzyloxy and nitro | Enhanced bioactivity |

Properties

IUPAC Name |

4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOLSBHUABXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630903 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850364-08-8 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic methods were used to confirm the structure of 4-(Benzyloxy)-1H-indazole?

A1: The research article states that the structure of this compound was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) [].

Q2: What is the reported overall yield of the synthesized this compound?

A2: The five-step synthesis route, starting from 2-methyl-3-nitrophenol, resulted in a total yield of 76.3% for this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.